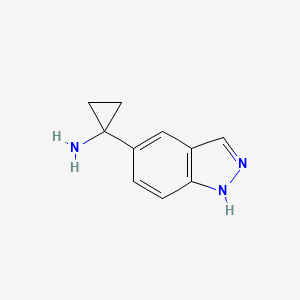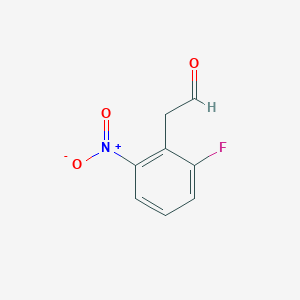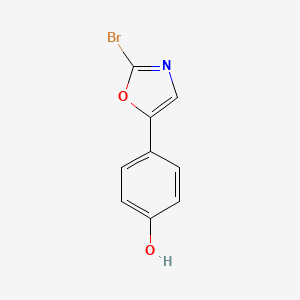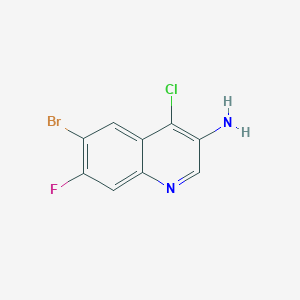
4-Chloro-3-(chloromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-chlorotoluene followed by a reaction with cyanide. The general reaction scheme is as follows:
Chlorination of 4-chlorotoluene: 4-chlorotoluene is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce a chloromethyl group at the 3-position.
Cyanation: The resulting 4-chloro-3-(chloromethyl)toluene is then reacted with a cyanide source, such as sodium cyanide (NaCN), to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and cyanation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
4-Chloro-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.
Major Products
Substitution: Formation of derivatives like 4-chloro-3-(aminomethyl)benzonitrile.
Oxidation: Formation of 4-chloro-3-(chloromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(methylamino)benzonitrile.
Hydrolysis: Formation of 4-chloro-3-(chloromethyl)benzoic acid or amides.
科学研究应用
4-Chloro-3-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-3-(chloromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-Chloro-3-(chloromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Chlorobenzonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Chlorobenzonitrile: Has the chlorine atom at the 3-position, resulting in different reactivity and applications.
4-Chloro-3-(methyl)benzonitrile: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.
属性
分子式 |
C8H5Cl2N |
|---|---|
分子量 |
186.03 g/mol |
IUPAC 名称 |
4-chloro-3-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
InChI 键 |
CREACCOLYOSLEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)
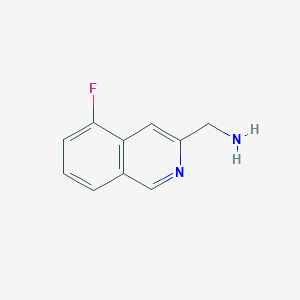
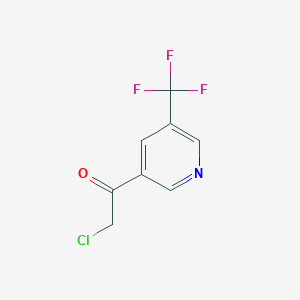
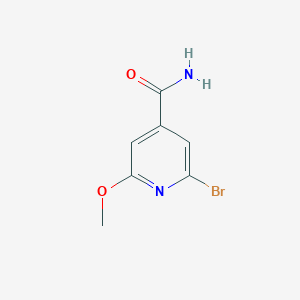
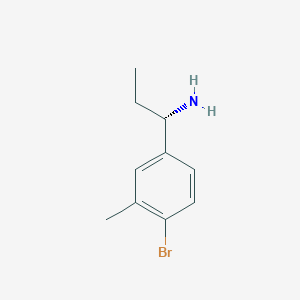
![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

